Zearalenone-13C18
Overview
Description
Zearalenone-13C18 is a fully 13C-labeled analog of the mycotoxin zearalenone. It is primarily used as an analytical standard in various scientific studies. Zearalenone itself is a resorcylic acid lactone produced by several species of the Fusarium genus, which can contaminate cereal grains such as maize, wheat, and barley. The labeled compound, this compound, is used to trace and quantify zearalenone in various matrices using techniques like liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) .
Mechanism of Action
Target of Action
Zearalenone-13C18, also known as Zearalenone 13C18, is a mycotoxin produced by some species of Fusarium, especially Fusarium graminearum and F. culmorum . It is classified as a non-steroidal estrogen or mycoestrogen . The primary targets of this compound are the estrogen receptors in animals and humans .
Mode of Action
this compound interacts with its targets, the estrogen receptors, by binding to them . This binding mimics the action of estrogen, leading to a variety of estrogenic effects . The interaction of this compound with estrogen receptors can lead to reproductive problems in experimental animals and livestock .
Biochemical Pathways
this compound is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor . This precursor then undergoes different cyclizations and modifications graminearum . These genes include two polyketide synthase genes PKS4 and PKS13, a gene similar to isoamyl alcohol oxidase (ZEB1), and a regulatory protein gene (ZEB2) .
Pharmacokinetics
It is known that this compound is heat stable and can withstand storage, milling, cooking, and other processing steps . This stability makes its decontamination from food and feeds a complex issue .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been implicated in reproductive problems in experimental animals and livestock . Additionally, the carcinogenicity, genotoxicity, hepatotoxicity, haematotoxicity, and immunotoxicity of this compound have been reported .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is insoluble in water but soluble in alkaline solutions, ether, benzene, acetonitrile, methyl chloride, methanol, chloroform, acetone, and alcohols . This solubility profile can affect its distribution in the environment and its bioavailability in organisms . Furthermore, this compound is heat stable, which allows it to withstand various environmental conditions and processing steps .
Biochemical Analysis
Biochemical Properties
Zearalenone-13C18 plays a role in biochemical reactions, particularly due to its estrogenic activities . It interacts with various biomolecules, including enzymes and proteins. For instance, it binds to human estrogen receptor alpha (ERalpha) and ERbeta . The nature of these interactions is primarily due to the estrogen-like effect of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been implicated in reproductive problems in experimental animals and livestock, and is classified as a non-steroidal estrogen or mycoestrogen .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to human estrogen receptor alpha (ERalpha) and ERbeta .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. It is heat stable and can withstand during storage, milling, cooking, and other processing steps . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, it can cause reproductive problems, infertility, and abortion in sows
Metabolic Pathways
This compound is involved in the acetate-polymalonate pathway leading to nonaketide precursor . It interacts with enzymes or cofactors in this pathway, which could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial aspects of its biochemical analysis. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Zearalenone-13C18 involves the incorporation of 13C isotopes into the zearalenone molecule. This is typically achieved through a series of synthetic steps starting from 13C-labeled precursors. The exact synthetic route can vary, but it generally involves the following steps:
Synthesis of 13C-labeled intermediates: These intermediates are prepared using 13C-labeled starting materials.
Formation of the resorcylic acid lactone structure: This involves cyclization and other chemical transformations to form the core structure of zearalenone.
Final labeling and purification: The final product is purified to achieve the desired isotopic purity and concentration
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped to handle isotopic labeling. The process involves:
Bulk synthesis of 13C-labeled precursors: These are produced in large quantities to ensure a consistent supply.
Chemical synthesis and purification: The labeled zearalenone is synthesized and purified using high-performance liquid chromatography (HPLC) and other techniques to ensure high purity and isotopic enrichment.
Quality control and packaging: The final product is subjected to rigorous quality control to ensure it meets the required specifications before being packaged for distribution
Chemical Reactions Analysis
Types of Reactions
Zearalenone-13C18 undergoes various chemical reactions, including:
Oxidation: This reaction can convert zearalenone into its oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of zearalenone.
Substitution: Substitution reactions can introduce different functional groups into the zearalenone molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of zearalenone. These products are often analyzed using techniques like LC-MS/MS to determine their structure and properties .
Scientific Research Applications
Zearalenone-13C18 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard for the quantification of zearalenone in various samples using chromatographic techniques.
Biology: Employed in studies to understand the metabolism and biological effects of zearalenone in different organisms.
Medicine: Used in toxicological studies to assess the health risks associated with zearalenone exposure.
Industry: Applied in the food and feed industry to monitor and control zearalenone contamination in products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Zearalenone-13C18 include:
- α-Zearalenol (α-ZEL)
- β-Zearalenol (β-ZEL)
- α-Zearalanol (α-ZAL)
- β-Zearalanol (β-ZAL)
- Zearalanone (ZAN)
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise quantification and tracing in various analytical applications. This makes it particularly valuable in research settings where accurate measurement of zearalenone levels is critical .
Properties
IUPAC Name |
(4S,12E)-16,18-dihydroxy-4-(113C)methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQEIFVQACCCH-NMEASMPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@H]1[13CH2][13CH2][13CH2][13C](=O)[13CH2][13CH2][13CH2]/[13CH]=[13CH]/[13C]2=[13C]([13C](=[13CH][13C](=[13CH]2)O)O)[13C](=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746806 | |
Record name | (3S,11E)-14,16-Dihydroxy-3-(~13~C)methyl(~13~C_17_)-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911392-43-3 | |
Record name | (3S,11E)-14,16-Dihydroxy-3-(~13~C)methyl(~13~C_17_)-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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